molecular formula C16H22N2O2 B15064984 2-(3-((Tert-pentylamino)methyl)-1H-indol-1-yl)acetic acid

2-(3-((Tert-pentylamino)methyl)-1H-indol-1-yl)acetic acid

Cat. No.: B15064984
M. Wt: 274.36 g/mol
InChI Key: TTYKVLCEMDOZIO-UHFFFAOYSA-N
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Description

2-(3-((Tert-Pentylamino)methyl)-1H-indol-1-yl)acetic acid is a synthetic indole derivative characterized by a tert-pentylamino group attached via a methyl linker to the 3-position of the indole ring, with an acetic acid moiety at the 1-position. Indole derivatives are widely explored in medicinal chemistry due to their structural versatility and biological relevance. Its tert-pentylamino substituent introduces steric bulk and lipophilicity, which may enhance membrane permeability or modulate receptor interactions compared to simpler analogs.

Properties

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

2-[3-[(2-methylbutan-2-ylamino)methyl]indol-1-yl]acetic acid

InChI

InChI=1S/C16H22N2O2/c1-4-16(2,3)17-9-12-10-18(11-15(19)20)14-8-6-5-7-13(12)14/h5-8,10,17H,4,9,11H2,1-3H3,(H,19,20)

InChI Key

TTYKVLCEMDOZIO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)NCC1=CN(C2=CC=CC=C21)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((Tert-pentylamino)methyl)-1H-indol-1-yl)acetic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Tert-Pentylamino Group: The tert-pentylamino group can be introduced via reductive amination, where the indole derivative is reacted with tert-pentylamine and a reducing agent such as sodium cyanoborohydride.

    Acetic Acid Substitution:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-((Tert-pentylamino)methyl)-1H-indol-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetic acid moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated acetic acid derivatives in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced forms of the indole ring or the acetic acid moiety.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-((Tert-pentylamino)methyl)-1H-indol-1-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-((Tert-pentylamino)methyl)-1H-indol-1-yl)acetic acid involves its interaction with specific molecular targets. The tert-pentylamino group can enhance its binding affinity to certain enzymes or receptors, influencing biological pathways. The indole ring can interact with various proteins, potentially leading to modulation of their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Drug Development

MOMI-1 (2-(3-((E)-3-(4-Hydroxy-3-methoxybenzylidene)-2-oxocyclohexylidene)methyl)-1H-indol-1-yl)acetic Acid)
  • Key Features : Contains a cyclohexylidene-methoxybenzylidene group at the 3-position.
  • Biological Activity : Induces autophagy in A549 lung cancer cells via AMPK/ULK1/Beclin-1 pathway activation, with an LC3-II/LC3-I ratio increase and p62 downregulation at 20 µM .
  • Comparison: Unlike the tert-pentylamino group in the target compound, MOMI-1’s planar aromatic substituents may favor π-π interactions in enzyme binding, enhancing autophagy induction.
GPR40 Agonist Derivatives (e.g., 2-(1H-Indol-1-yl)acetic Acid)
  • Key Features: Phenyl propanoic acid or indole-acetic acid tails in GPR40 agonists.
  • Biological Activity: Indole-acetic acid derivatives (e.g., 2-(1H-indol-1-yl)acetic acid) exhibit weaker agonistic activity (EC50: 1–10 µM) compared to phenyl propanoic acid analogs .
  • Comparison: The tert-pentylamino group in the target compound may improve lipophilicity and receptor binding compared to unsubstituted indole-acetic acids, though positional effects (1-yl vs. 3-yl) also influence potency.

Polymer Depolymerization Products

2-(3-((3-Hydroxypropoxy)carbonyl)-1H-indol-1-yl)acetic Acid
  • Key Features : Hydroxypropoxycarbonyl group at the 3-position.
  • Application : Main product of PET2 enzyme-mediated depolymerization of indole-based polyesters (≈7% yield) .
  • Comparison: The tert-pentylamino group’s bulkiness contrasts with the ester-linked hydroxypropoxy group, which is critical for enzymatic recognition in polymer breakdown.

Antimicrobial and Antiproliferative Derivatives

2-(3-(2-Cyano-3-methoxy-3-oxoprop-1-en-1-yl)-1H-indol-1-yl)acetic Acid (Compound 16)
  • Key Features: Cyano and methoxycarbonyl groups at the 3-position.
  • Biological Activity: Intermediate in synthesizing antiproliferative agents targeting monocarboxylate transporters .
  • Comparison: The electron-withdrawing cyano group in Compound 16 may enhance reactivity for further derivatization, whereas the tert-pentylamino group in the target compound could stabilize interactions with hydrophobic protein pockets.
Tetrazole- and Thiazole-Containing Indole Derivatives
  • Key Features : Substituents like tetrazole or thiazole rings at the 3-position.
  • Biological Activity : Exhibit antimicrobial activity (e.g., 1-(2-(3-(3-chloro-1-(4-substituted phenyl)-4-tetrazol-2-yl)-1H-indol-1-yl)acetyl) derivatives) via agar disc diffusion assays .
  • Comparison: Heterocyclic substituents enhance antimicrobial properties, while the tert-pentylamino group may prioritize selectivity for eukaryotic targets like GPR40 or autophagy pathways.

Substituent Position and Bioactivity

  • Positional Isomers: 2-(1H-Indol-3-yl)acetic Acid: Used in PPAR gamma/delta agonists (e.g., 2-(5-(2-(7-propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-yloxy)ethoxy)-1H-indol-1-yl)acetic acid) . 3-Substituted vs. 1-Substituted: 3-position substituents (e.g., tert-pentylamino) may enhance steric effects for receptor binding, while 1-substituted acetic acids (e.g., ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate) prioritize solubility .

Data Tables

Table 1: Structural and Functional Comparison of Indole-Acetic Acid Derivatives

Compound Name Key Substituents Biological Activity/Application Reference
2-(3-((Tert-pentylamino)methyl)-1H-indol-1-yl)acetic acid Tert-pentylamino (3-position) GPR40 agonism, autophagy modulation
MOMI-1 Cyclohexylidene-methoxybenzylidene Autophagy induction (A549 cells)
2-(1H-Indol-1-yl)acetic acid Unsubstituted indole Weak GPR40 agonism (EC50: 1–10 µM)
2-(3-((3-Hydroxypropoxy)carbonyl)-1H-indol-1-yl)acetic acid Hydroxypropoxycarbonyl PET2 depolymerization product
Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate 4-Nitrobenzoyl (3-position) COX-2 inhibition
1-(2-(3-(3-Chloro-1-phenyl-4-tetrazol-2-yl)-1H-indol-1-yl)acetyl) derivatives Tetrazole-thiazole hybrids Antimicrobial activity

Key Research Findings

Position-Specific Activity: 3-Substituted indole derivatives (e.g., tert-pentylamino) show targeted eukaryotic activity, while 1-substituted analogs prioritize solubility or enzymatic processing .

Functional Group Trade-offs: Electron-withdrawing groups (e.g., cyano) enhance reactivity for synthesis, whereas bulky alkylamino groups (e.g., tert-pentyl) optimize receptor binding .

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